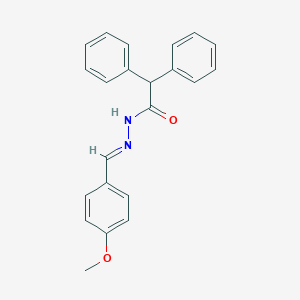

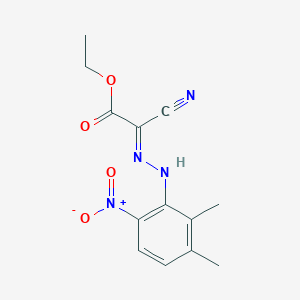

![molecular formula C15H14N2O2 B385919 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-91-6](/img/structure/B385919.png)

2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MBZM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Chiral Crown Ethers

The compound has been utilized in the synthesis of chiral crown ethers, specifically (S)-2-[(4-methoxyphenoxy)methyl]-15-crown-5. These chiral crown ethers are significant in the field of chiral recognition and separation sciences . The ability to form complexes with various cations makes them useful in enantioselective catalysis and sensor design .

Crystallography and Structural Analysis

The crystal and molecular structure of derivatives of this compound have been determined by single-crystal X-ray diffraction . This application is crucial in material science for understanding the arrangement of atoms and can lead to the development of new materials with desired properties.

Interaction with Alkali Metal Cations

Research has explored the π-donor abilities of elements like O, N, and S toward alkali metal cations using derivatives of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole . This is particularly relevant in biochemistry and pharmacology , where such interactions can influence drug design and delivery.

Synthesis of Phenylboronic Ester Derivatives

Phenylboronic ester derivatives synthesized from this compound have potential applications in organic synthesis and catalysis . These derivatives are also used in crystal engineering , which is a part of supramolecular chemistry .

Molecular Electrostatic Potential Analysis

The molecular electrostatic potentials of phenylboronic ester derivatives have been studied, revealing physical and chemical properties significant for computational chemistry . This analysis aids in predicting reactivity and is used in the design of pharmaceuticals .

Drug Development and Medical Applications

The compound’s derivatives have been used in the synthesis of anti-cancer drugs and in modifying insulin for controlled release . These applications are transformative in medical research , particularly in targeted drug delivery and therapeutic treatments .

properties

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-11-6-8-12(9-7-11)19-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFAQKXRSUWPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

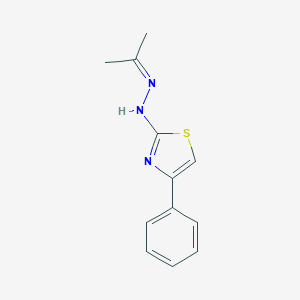

![Ethyl 2-methyl-5-oxo-1-phenyl-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]pyrrole-2-carboxylate](/img/structure/B385840.png)

![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{2-nitrobenzylidene}acrylohydrazide](/img/structure/B385847.png)

![Ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)

![Dimethyl 3-cyanopyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B385851.png)

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)

![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)

![ethyl cyano[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetate](/img/structure/B385861.png)